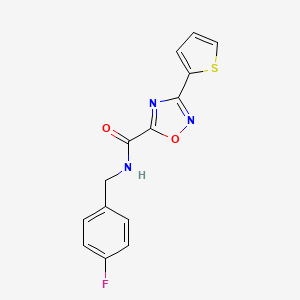![molecular formula C15H11N5O B11490752 3-(1-naphthylmethyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B11490752.png)
3-(1-naphthylmethyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Naphthylmethyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound features a triazole ring fused to a pyrimidine ring, with a naphthylmethyl group attached to the triazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-naphthylmethyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can be achieved through various synthetic routes. One common method involves the reaction of 1-naphthylmethylamine with 3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one under appropriate conditions. The reaction typically requires the use of a suitable solvent, such as ethanol, and may be catalyzed by an acid or base to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(1-Naphthylmethyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups on the triazole or pyrimidine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents such as N-bromosuccinimide for bromination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthylmethyl ketones, while reduction may produce naphthylmethyl alcohols .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).
Medicine: Explored for its anticancer properties, showing cytotoxic activity against various cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(1-naphthylmethyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, the compound binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression. This leads to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
1,2,4-Triazolo[4,3-a]pyrimidine: Known for its pharmacological properties, including anticancer and anti-inflammatory activities.
Uniqueness
3-(1-Naphthylmethyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is unique due to its specific structural features, such as the naphthylmethyl group, which may contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C15H11N5O |
|---|---|
Molecular Weight |
277.28 g/mol |
IUPAC Name |
3-(naphthalen-1-ylmethyl)-6H-triazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C15H11N5O/c21-15-13-14(16-9-17-15)20(19-18-13)8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7,9H,8H2,(H,16,17,21) |
InChI Key |
NWIMWBCXISYEPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN3C4=C(C(=O)NC=N4)N=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-cyclohexyl-N-(1,1,1,3,3,3-hexafluoro-2-{[2-(morpholin-4-yl)ethyl]amino}propan-2-yl)propanamide](/img/structure/B11490674.png)
![1-[4-(Adamantan-1-YL)piperazin-1-YL]-2-(1H-1,3-benzodiazol-2-ylsulfanyl)ethan-1-one](/img/structure/B11490682.png)
![N-(2-methylsulfanylphenyl)-2-[5-(4-methylsulfonylphenyl)tetrazol-2-yl]acetamide](/img/structure/B11490683.png)
![3-[(furan-2-ylcarbonyl)amino]-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11490686.png)
![3-Benzyl-5-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B11490687.png)

![N'-[(furan-2-ylcarbonyl)oxy]-4-[methyl(phenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazine-2-carboximidamide](/img/structure/B11490702.png)
![2-(5-chloro-1H-indol-3-yl)-N-({5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)ethanamine](/img/structure/B11490714.png)
![(5R)-N-(2-fluorophenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B11490722.png)
![N-[2-(pyridin-3-ylcarbamoyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B11490737.png)

![3-Cyclohexyl-1-[4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]propan-1-one](/img/structure/B11490754.png)
![ethyl [2-methyl-5-(1H-tetrazol-1-yl)phenoxy]acetate](/img/structure/B11490758.png)
![Methyl 3,4,5-trimethoxy-2-{[(2,3,4-trimethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B11490759.png)
